1-(Trimethylsilyl)-2-piperidinone

概要

説明

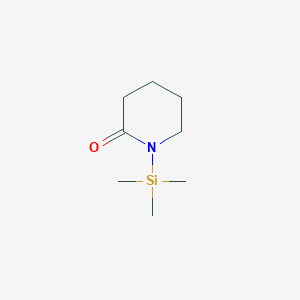

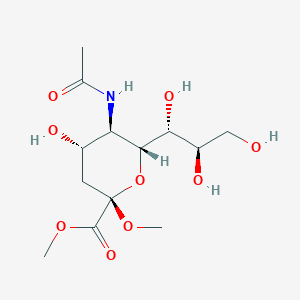

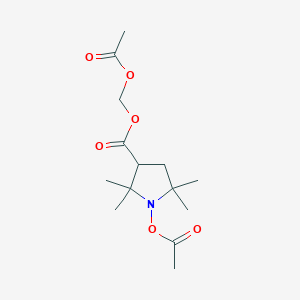

1-(Trimethylsilyl)-2-piperidinone (TMS-2-PIP) is an important organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in most organic solvents. TMS-2-PIP is a versatile reagent in organic synthesis, and has been used in a variety of applications, such as the synthesis of heterocycles, peptides, and polymers. It is also used in the production of pharmaceuticals, polymers, and other materials.

科学的研究の応用

Wasserman, H., Dion, R., & Fukuyama, J. M. (1989) reported the use of 1-Piperidino-1-trimethylsilyloxycyclopropane and its corresponding 1-hydroxy-1-piperidinocyclopropane in the formation of pyrroles, pyrrolines, and pyrrolizidines, and in the rearrangement of dicyclic compounds (Wasserman, Dion, & Fukuyama, 1989).

Roselló, J., Tusell, J., & Gelpí, E. (1977) found that trimethylsilyl derivatives are stable and reproducible for identifying prostaglandins in human seminal fluid, with no significant interconversion of prostaglandins (Roselló, Tusell, & Gelpí, 1977).

Suzuki, H., Matsuda, I., Itoh, K., & Ishii, Y. (1974) demonstrated that N-trimethylsilyl- and -stannyl(diphenylmethylene)amines react with diketene to produce linear 1/1 adducts and an oxazinone derivative, which can be demetallated to produce piperidine and oxazinones (Suzuki et al., 1974).

Sulzbach, R. A. (1970) reported the preparation of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine (I) by reductive silylation of pyridine with alkali metals and trimethylchlorosilane, involving anion radical intermediates (Sulzbach, 1970).

Jiao, X.-y., Borloo, M., Verbruggen, C., & Haemers, A. (1994) developed a method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).

Harris, R., & Kimber, B. (1975) observed that trimethylsilyl compounds show varying degrees of substituent electronegativity influence on their chemical shifts and coupling constants (Harris & Kimber, 1975).

Henegar, K., & Lira, R. (2012) developed a scalable one-pot procedure for synthesis of 2,2,2-trichloromethylcarbinols using trimethyl(trichloromethyl)silane, avoiding harsh basic conditions (Henegar & Lira, 2012).

作用機序

Safety and Hazards

The safety data sheet for a similar compound, 1-(Trimethylsilyl)pyrrolidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

The introduction of ionic liquids into the structure of poly(1-trimethylsilyl-1-propyne) is realized by a two-step process: bromination of the initial polymer with N-bromosuccinimide and subsequent addition of tertiary amine (N-butylimidazole) to it . This method allows polymers with different contents of the ionic liquid to be obtained . The obtained polymers show good film-forming properties and thermal stability . Depending on the content of the ionic liquid in the polymer matrix, the resistance to aliphatic alicyclic to the majority of halogenated, as well as aromatic hydrocarbons, increases . With an increase of the ionic liquid content in the polymer, the ideal selectivities of CO2/N2 and CO2/CH4 gas pairs increases while maintaining a high level of permeability .

特性

IUPAC Name |

1-trimethylsilylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQNJTKTWDVUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409130 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3553-93-3 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

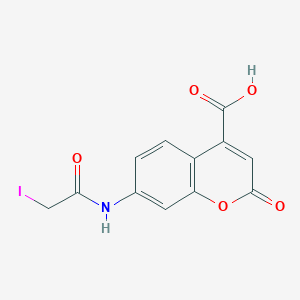

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

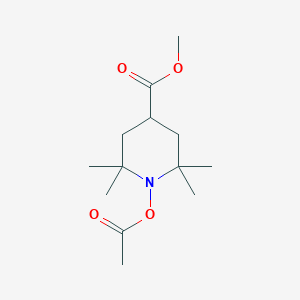

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)